molecular formula C9H12F2N2O2 B8036732 2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid

2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid

Cat. No.: B8036732
M. Wt: 218.20 g/mol
InChI Key: GBOPNQBVFKNDDR-UHFFFAOYSA-N
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Description

2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid is a pyrazole-derived carboxylic acid characterized by a difluoromethyl group at position 3 and a methyl group at position 4 on the pyrazole ring. The butanoic acid chain is attached to the nitrogen at position 1 of the pyrazole.

Properties

IUPAC Name

2-[3-(difluoromethyl)-4-methylpyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2N2O2/c1-3-6(9(14)15)13-4-5(2)7(12-13)8(10)11/h4,6,8H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOPNQBVFKNDDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C=C(C(=N1)C(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid typically involves the difluoromethylation of a pyrazole precursor. One common method includes the use of difluoromethylating agents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal catalysts to facilitate the transfer of the difluoromethyl group to the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and scalable methods to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared to structurally related pyrazole-carboxylic acids, focusing on substituent type, position, and chain length (Table 1).

Table 1: Structural Comparison of Pyrazole-Carboxylic Acid Derivatives

Compound Name Molecular Formula Molecular Weight CAS Number Substituents (Pyrazole Positions)
Target: 2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid C₉H₁₁F₂N₂O₂ 232.19 Not provided 3: -CF₂H; 4: -CH₃
2-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid C₈H₉F₃N₂O₂ 222.17 1339703-80-8 4: -CF₃
2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]propanoic acid C₇H₈F₂N₂O₂ 190.15 1855900-03-6 3: -CF₂H; Shorter chain (propanoic)
2-(4-Iodo-3-methylpyrazol-1-yl)butanoic acid C₈H₁₁IN₂O₂ 318.09 MFCD24539595 4: -I; 3: -CH₃
3-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid C₉H₁₁F₂N₂O₂ 232.19 1856020-00-2 Isomer: Substituent at position 3
Key Observations:

Fluorinated Substituents : The trifluoromethyl (-CF₃) group in the 4-position analog (CAS 1339703-80-8) confers higher electronegativity and lipophilicity compared to the target compound’s difluoromethyl (-CF₂H) group. This may alter receptor binding or metabolic stability .

Halogen Differences : The 4-iodo analog (MFCD24539595) replaces fluorine with iodine, introducing steric bulk and polarizability, which could affect solubility and pharmacokinetics .

Positional Isomerism: The 3-substituted isomer (CAS 1856020-00-2) demonstrates how substituent placement impacts molecular geometry and bioactivity. The target compound’s 2-position butanoic acid chain may enhance conformational flexibility .

Physicochemical and Pharmacological Implications

  • However, it is less lipophilic than trifluoromethyl-containing analogs .
  • Acidity : The carboxylic acid group (pKa ~2.5–3.0) ensures ionization at physiological pH, aiding solubility. Substituents like -CF₂H may slightly lower acidity compared to -CF₃ due to reduced electron-withdrawing effects .
  • Synthetic Accessibility : highlights hydrolysis steps (e.g., NaOH treatment) common in synthesizing such compounds, but the target’s difluoromethyl group may require specialized fluorination reagents .

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